molecular formula C8H11NO2 B2920208 (6-Methoxy-3-methylpyridin-2-yl)methanol CAS No. 1379034-97-5

(6-Methoxy-3-methylpyridin-2-yl)methanol

Cat. No. B2920208
CAS RN: 1379034-97-5
M. Wt: 153.181
InChI Key: AXXNTOOBEYKLEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol involves several methods, including condensation reactions, reduction processes, and cyclization steps. Researchers have reported successful syntheses using both chemical and enzymatic routes. For detailed synthetic pathways, consult relevant literature .

Scientific Research Applications

  • Synthesis and Characterization

    • The condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at high temperatures without a catalyst or solvent led to the formation of a symmetrical molecule with two intramolecular hydrogen bonds. This molecule was characterized using mass spectroscopy, IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction, revealing its planar structure and moderate intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
  • Co-crystallization Studies

    • A co-crystallization study involving 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol produced two molecular components in a triclinic space group. The reaction showcased the formation of α-diketone compounds through a solvent- and catalyst-free reaction (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
  • Catalysis and Surface Chemistry

    • Methanol has been used to probe the nature of surface sites of ceria nanocrystals with defined surface planes. This study involved the adsorption and desorption of methanol to understand the distribution of methoxy species on different surfaces (Wu, Li, Mullins, & Overbury, 2012).
  • Methanol-to-Olefin Process

    • In the methanol-to-olefin (MTO) process on acidic zeolites, the conversion of an equilibrium mixture of methanol and DME is dominated by a "hydrocarbon pool" mechanism. This research demonstrated the high reactivity of surface methoxy species and their role in the initial C-C bond formation in the MTO process (Wang, Buchholz, Seiler, & Hunger, 2003).
  • Ligand Exchange Reactions

    • The complex [Et4N]3[W2(CO)6(OMe)3] has been shown to undergo ligand substitution of the methoxide in the presence of alcohols, indicating the reactivity of the complex with various alcohols at room temperature (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).
  • Organometallic Chemistry

    • The reaction of 3-chloroformyl-2-methylpyridine led to the formation of pyrido[b]cyclobuten-5-one and 1-azafulvenallene, showcasing the chemical transformations of methanol derivatives in organic synthesis (Chou, Wu, & Chen, 1995).

Mechanism of Action

Mode of Action

It is known that methoxy and methyl groups in a pyridine ring can have various effects on biological systems .

Biochemical Pathways

Pyridine derivatives have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (6-Methoxy-3-methylpyridin-2-yl)methanol are not well studied. As a small molecule, it is expected to have good absorption and distribution properties. The methoxy and methyl groups may influence its metabolism and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of this compound may also be affected by these factors .

properties

IUPAC Name

(6-methoxy-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNTOOBEYKLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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